2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine
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Overview
Description
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine is an organic compound with the molecular formula C6H3Cl2F2NO. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine typically involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with appropriate reagents. One common method includes the use of hydrazine to produce an intermediate compound, which is then reacted with a hypochlorite salt, such as sodium hypochlorite . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms, along with the methoxy group, allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-(difluoromethyl)pyridine
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
2,5-Dichloro-3-(difluoromethyl)-6-methoxypyridine stands out due to the presence of the methoxy group, which imparts unique chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C7H5Cl2F2NO |
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Molecular Weight |
228.02 g/mol |
IUPAC Name |
2,5-dichloro-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H5Cl2F2NO/c1-13-7-4(8)2-3(6(10)11)5(9)12-7/h2,6H,1H3 |
InChI Key |
WMJMHBHCGQBECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(F)F)Cl |
Origin of Product |
United States |
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